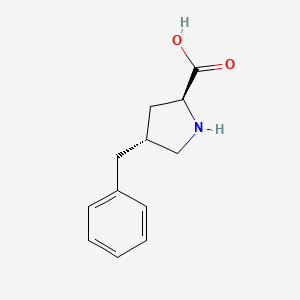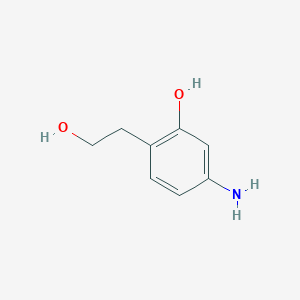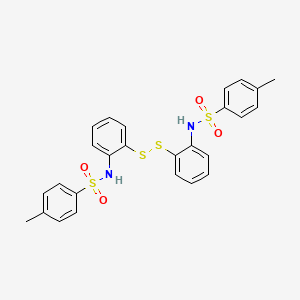
Tert-butyl (6-cyanopyridin-2-yl)carbamate
概要
説明
Tert-butyl (6-cyanopyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its role in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (6-cyanopyridin-2-yl)carbamate typically involves the reaction of 6-cyanopyridine with di-tert-butyl dicarbonate in the presence of a base such as sodium bis(trimethylsilyl)amide. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran as the solvent, and is maintained at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, often incorporating continuous flow techniques and automated systems to handle the reagents and reaction conditions. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions: Tert-butyl (6-cyanopyridin-2-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The carbamate group can be substituted by nucleophiles under basic conditions.
Hydrolysis: The compound can be hydrolyzed to remove the tert-butyl group, yielding the free amine.
Oxidation and Reduction: While less common, the pyridine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Hydrolysis: Trifluoroacetic acid or hydrochloric acid in aqueous or organic solvents.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Various substituted carbamates depending on the nucleophile used.
Hydrolysis: 6-cyanopyridine and tert-butyl alcohol.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
科学的研究の応用
Tert-butyl (6-cyanopyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of tert-butyl (6-cyanopyridin-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group is stable under a variety of conditions, protecting the amine functionality during synthetic transformations. It can be selectively removed by acid-catalyzed hydrolysis, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
類似化合物との比較
- Tert-butyl (6-chloropyridin-2-yl)carbamate
- Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- Tert-butyl (6-bromopyridin-2-yl)carbamate
Comparison: Tert-butyl (6-cyanopyridin-2-yl)carbamate is unique due to the presence of the cyano group, which can participate in additional reactions such as nucleophilic addition or cyclization. This makes it more versatile compared to its analogs like tert-butyl (6-chloropyridin-2-yl)carbamate, which lacks such reactive functionality .
特性
IUPAC Name |
tert-butyl N-(6-cyanopyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWPXDJZHYBHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-hydroxy-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B3190138.png)








